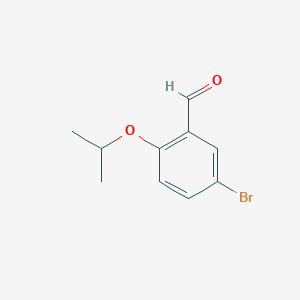

5-Bromo-2-isopropoxybenzaldehyde

Overview

Description

5-Bromo-2-isopropoxybenzaldehyde (CAS# 138505-25-6) is a useful research chemical .

Synthesis Analysis

The synthesis of 5-Bromo-2-isopropoxybenzaldehyde has been described in the literature . The synthesis process involves several steps, including the preparation of iron-oleate complex, synthesis of supermagnetic iron oxide nanoparticles, surface modification of iron oxide nanoparticles, and finally, the synthesis of 5-bromo-2-isopropoxybenzaldehyde .Molecular Structure Analysis

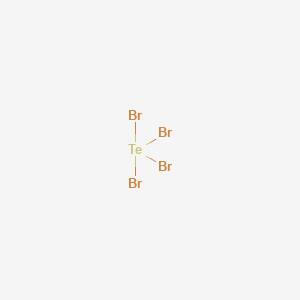

The molecular formula of 5-Bromo-2-isopropoxybenzaldehyde is C10H11BrO2 . Its molecular weight is 243.1 . The InChI code is 1S/C10H11BrO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 .Physical And Chemical Properties Analysis

5-Bromo-2-isopropoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 243.1 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Trace Element Analysis :

- Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, related to 5-Bromo-2-isopropoxybenzaldehyde, has been synthesized and used for preconcentration of trace amounts of copper(II) ions in water samples. This process involves using octadecyl silica disks modified with this ligand for efficient extraction and detection of copper in water, demonstrating its potential in environmental analysis and water quality monitoring (Fathi & Yaftian, 2009).

Chemical Synthesis and Analysis :

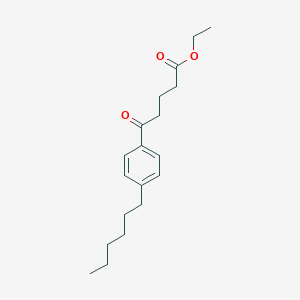

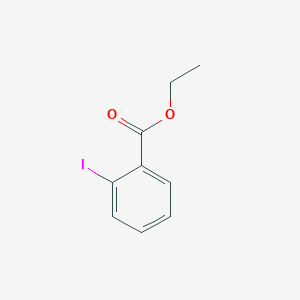

- 5-Bromo-2-hydroxybenzaldehyde, a compound similar to 5-Bromo-2-isopropoxybenzaldehyde, has been used in the synthesis of various chemical compounds. For instance, it reacts with acetylenic esters to produce 6-substituted 2H-1-benzopyran-2,3-dicarboxylic esters. These reactions are significant in organic synthesis and the development of new chemical entities (Ramazani & Fattahi-Nujokamberi, 2002).

- It is also involved in the synthesis of benzofuran derivatives and other organic molecules, highlighting its role in expanding the repertoire of organic synthesis (Bossio et al., 1991).

Material Science :

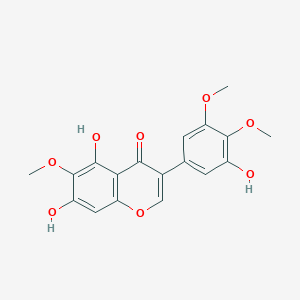

- Research on 5-bromo-2-methoxybenzaldehyde, closely related to 5-Bromo-2-isopropoxybenzaldehyde, involves its spectroscopic analysis using techniques like FT-IR, FT-Raman, and NMR. This research provides insights into the molecular structure and behavior of such compounds, which is crucial in materials science for understanding the properties of new materials (Balachandran, Santhi, & Karpagam, 2013).

Pharmaceutical Research :

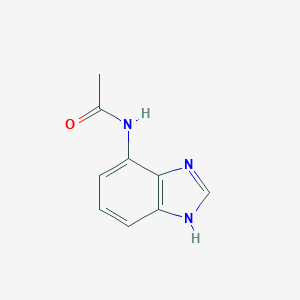

- While this request excludes drug use and dosage, it's noteworthy that derivatives of 5-Bromo-2-hydroxybenzaldehyde have been investigated for their potential pharmacological activities, such as antitubercular and antimicrobial properties. This indicates the broader relevance of these compounds in medicinal chemistry and drug development (Popat et al., 2004).

Safety and Hazards

5-Bromo-2-isopropoxybenzaldehyde is classified under GHS07 for safety . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers There are several papers that mention 5-Bromo-2-isopropoxybenzaldehyde . These papers could provide more detailed information on its properties, synthesis, and applications. It is recommended to refer to these papers for more in-depth information .

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by 5-Bromo-2-isopropoxybenzaldehyde

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of 5-Bromo-2-isopropoxybenzaldehyde’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-Bromo-2-isopropoxybenzaldehyde . .

properties

IUPAC Name |

5-bromo-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLHVQABEZCTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356143 | |

| Record name | 5-bromo-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138505-25-6 | |

| Record name | 5-bromo-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)

![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)